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Compound of Interest

Compound Name: (S)-Pyrrolidin-3-ylmethanol

Cat. No.: B009950 Get Quote

An In-Depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical properties of (S)-
Pyrrolidin-3-ylmethanol, a critical chiral building block in modern drug discovery and

development. Designed for researchers, medicinal chemists, and process development

scientists, this document synthesizes key data with practical insights to facilitate its effective

use in the laboratory. We will explore its molecular characteristics, core physical constants,

solubility, and spectroscopic signature, while also providing actionable protocols for property

verification.

Introduction: The Strategic Importance of (S)-
Pyrrolidin-3-ylmethanol
(S)-Pyrrolidin-3-ylmethanol is a valued chiral intermediate distinguished by its pyrrolidine

core, a privileged scaffold in medicinal chemistry, and a primary alcohol functional group. This

unique combination allows for versatile synthetic modifications, making it a cornerstone for

constructing complex molecular architectures with precise stereochemical control. Its

application spans numerous therapeutic areas, including the development of inhibitors for

enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes management[1].

Understanding its physical properties is not merely an academic exercise; it is fundamental to

designing robust synthetic routes, ensuring reproducible experimental outcomes, and

developing stable formulations.
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Molecular Identity and Structural Characteristics
The foundation of this molecule's utility lies in its specific three-dimensional arrangement. The "

(S)" designation denotes the absolute configuration at the C3 chiral center, which is often

critical for achieving desired biological activity in the final drug candidate.

The molecule is commonly available as a free base or as a hydrochloride (HCl) salt. The choice

between these forms is a critical experimental decision. The free base possesses a

nucleophilic secondary amine, making it reactive in various coupling reactions. The HCl salt

protonates this amine, rendering it non-nucleophilic and significantly altering the compound's

physical properties, such as melting point and solubility. This salt form is often preferred for its

enhanced stability and ease of handling as a crystalline solid[1].

Caption: Molecular structure of (S)-Pyrrolidin-3-ylmethanol.

Core Physical Properties: A Comparative Analysis
The physical state and key constants of (S)-Pyrrolidin-3-ylmethanol are highly dependent on

whether it is in its free base or salt form. The data presented below has been aggregated from

various chemical suppliers and databases. It is crucial to note that the racemic (a 1:1 mixture of

S and R enantiomers) and single enantiomer forms share many physical properties like boiling

point and density but differ in optical activity.
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Property
(S)-Pyrrolidin-3-
ylmethanol (Free
Base)

(S)-Pyrrolidin-3-
ylmethanol HCl
Salt

Racemic (±)-
Pyrrolidin-3-
ylmethanol

CAS Number 110013-19-9[2][3] 1316087-88-3[1] 5082-74-6[4][5][6]

Molecular Formula C₅H₁₁NO[1][2][4] C₅H₁₂ClNO[1][2] C₅H₁₁NO[5][6]

Molecular Weight 101.15 g/mol [1][4] 137.61 g/mol [1] 101.15 g/mol [5][6]

Appearance Solid or liquid[7]
Off-white to pale beige

solid[1][2]

Colorless to light

yellow liquid[8][9]

Melting Point
Not clearly defined;

low-melting solid
174-176 °C[1][2] N/A (Liquid)

Boiling Point

~176 °C (Predicted,

similar to R/racemic)

[5][10]

Decomposes
165-176.1 °C at 760

mmHg[5][6][8]

Density

~0.979 g/mL

(Predicted, similar to

racemic)[5]

N/A 0.979 g/mL[5][8]

Flash Point

~86 °C (Predicted,

similar to racemic)[5]

[8]

N/A 86 °C[5][8][9]

Hygroscopicity Hygroscopic[8][10] Hygroscopic[1][2] Hygroscopic[8]

Expert Insight: The free base of the (S)-enantiomer is often described as a liquid or low-melting

solid, which can complicate handling and precise measurements. The HCl salt, by contrast, is a

well-defined, crystalline solid with a sharp and high melting point. This thermal stability is a

direct result of the strong ionic interactions within the crystal lattice, a feature absent in the free

base. For applications requiring precise weight measurements and enhanced stability, the HCl

salt is the superior choice.

Solubility Profile: Guiding Solvent Selection
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Solubility is a critical parameter for reaction setup, purification, and formulation. The dual

functionality—a polar alcohol group and a secondary amine—governs the solubility of (S)-
Pyrrolidin-3-ylmethanol.

Water: The free base is slightly soluble in water[1][8][10].

Polar Organic Solvents: It exhibits good solubility in solvents like methanol and dimethyl

sulfoxide (DMSO)[1][2].

Impact of Salt Formation: The hydrochloride salt shows improved water solubility compared

to the free base[1]. This is a classic strategy used in drug development to enhance the

aqueous solubility of amine-containing compounds. The ionic nature of the salt allows for

favorable interactions with polar water molecules.

Experimental Protocol: Determining Solubility
This protocol provides a standardized method for assessing the solubility of a compound like

(S)-Pyrrolidin-3-ylmethanol in various solvents.

Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

Solvent Addition: Add the selected solvent (e.g., water, methanol, dichloromethane) in 100 µL

increments.

Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

Observation: Visually inspect the solution for any undissolved solid against a dark

background.

Equilibration: If undissolved solid remains, allow the mixture to sit for several minutes to

ensure it is not slowly dissolving. Gentle heating can be applied to test for temperature

effects, but results should be noted separately.

Quantification: Continue adding solvent until the solid is fully dissolved. Record the total

volume of solvent used to calculate the approximate solubility (e.g., mg/mL).

Classification: Classify the solubility based on standard pharmaceutical definitions (e.g., Very

Soluble: <1 mL; Freely Soluble: 1-10 mL; Soluble: 10-30 mL; Sparingly Soluble: 30-100 mL;
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Slightly Soluble: 100-1000 mL).
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Caption: Workflow for experimental solubility determination.

Spectroscopic and Crystallographic Properties
Spectroscopic analysis is essential for confirming the identity and purity of (S)-Pyrrolidin-3-
ylmethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum provides a definitive structural fingerprint. The protons of the

hydroxymethyl group (CH₂OH) typically appear as a multiplet between 3.5 and 4.0 ppm

due to the deshielding effect of the adjacent oxygen atom[1]. The protons on the

pyrrolidine ring show characteristic chemical shifts and coupling patterns that confirm the

heterocyclic structure[1].

¹³C NMR: The spectrum will show five distinct carbon signals, corresponding to the five

carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

IR analysis confirms the presence of key functional groups. A prominent broad absorption

band is observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H

stretching vibration of the alcohol group[1].

The N-H stretching vibration of the secondary amine in the pyrrolidine ring also gives a

characteristic signal in this region, which is affected by protonation in the HCl salt form[1].

Crystallographic Data:

While specific crystallographic data for the title compound is not readily available in the

initial search, related pyrrolidine derivatives often crystallize in monoclinic systems[1]. The

crystal packing is heavily influenced by hydrogen bonding interactions involving the

hydroxymethyl group and the pyrrolidine nitrogen, which dictates the solid-state

organization and contributes to the melting point and stability[1].

Practical Implications for Researchers: Handling
and Storage
The physical properties of (S)-Pyrrolidin-3-ylmethanol dictate its proper handling.

Hygroscopicity: The compound readily absorbs moisture from the air[1][2][8][10]. This can

lead to inaccuracies in weighing and may introduce water into sensitive reactions.
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Trustworthiness Protocol: Always handle (S)-Pyrrolidin-3-ylmethanol under an inert

atmosphere (e.g., nitrogen or argon) when possible, especially for anhydrous reactions.

Store it in a tightly sealed container in a desiccator or a controlled-atmosphere storage

cabinet at the recommended temperature of 2–8 °C[7][8][10].

Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and

may cause respiratory irritation[4].

Expertise in Practice: Always use appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated

fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b009950#s-pyrrolidin-3-ylmethanol-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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